Albrassitriol

Übersicht

Beschreibung

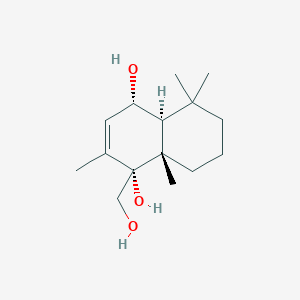

Albrassitriol is a natural product derived from the cultures of the fungus Penicillium species . It is a sesquiterpenoid compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Albrassitriol can be synthesized through a multi-step chemical process starting from labdane diterpenoid, specifically (+)-larixol . The synthesis involves the conversion of (+)-larixol into 14,15-bisnorlab-7-ene-6,13-dione, followed by a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one . This intermediate is then treated with osmium tetroxide to form drim-7-ene-9,11-diol-6-one, which is subsequently reduced with lithium aluminum hydride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species cultures under controlled conditions . The compound is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Albrassitriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound intermediates.

Reduction: Lithium aluminum hydride is used for the reduction of carbonyl groups in this compound.

Substitution: Various organic solvents and reagents can be used for substitution reactions involving this compound.

Major Products: The major products formed from these reactions include drim-7-ene-9,11-diol-6-one and its epoxides, which are intermediates in the synthesis of this compound .

Wissenschaftliche Forschungsanwendungen

Albrassitriol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other sesquiterpenoid compounds.

Biology: this compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as an anti-tumor agent.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of albrassitriol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Albrassitriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of this compound.

12-Hydroxythis compound: A hydroxylated derivative of this compound with similar biological activities.

Drim-8(12)-en-6β,7α,9α,11-tetraol: Another sesquiterpenoid with comparable properties.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Biologische Aktivität

Albrassitriol is a bioactive compound primarily derived from plant sources, particularly from the Brassica species. It belongs to a class of natural products known as drimane sesquiterpenes, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound has been achieved through various chemical methods. A notable approach involves the use of a singlet oxygen [4 + 2] cycloaddition reaction, which allows for the efficient construction of its complex molecular structure. This method has facilitated the production of both (-)-albrassitriol and its analogs, enabling further biological evaluations .

Table 1: Summary of Synthesis Methods for this compound

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research has shown that drimane sesquiterpenes, including this compound, possess potent antibacterial and antifungal effects. For instance, studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In particular, it has shown potential anticancer activity against liver cancer cells (HepG2), with IC50 values ranging from 11.99 to 25.58 μM. Importantly, this compound exhibits low cytotoxicity towards normal liver cells (HL7702), suggesting a favorable therapeutic index .

Table 2: Biological Activity of this compound

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study focused on the effects of this compound on HepG2 cells revealed its ability to induce apoptosis and inhibit cell proliferation, suggesting mechanisms that could be exploited in cancer therapy.

- Antimicrobial Applications : The isolation of this compound from fungal sources such as Schizophyllum commune has prompted investigations into its use as a natural antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPFZPBMMIWKKY-NZBPQXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149299 | |

| Record name | Albrassitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110557-39-6 | |

| Record name | Albrassitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albrassitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.